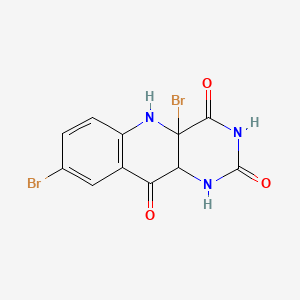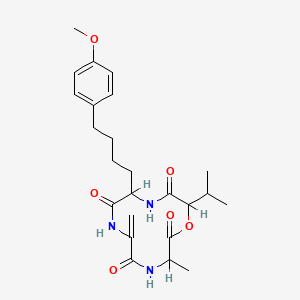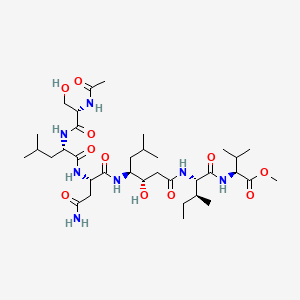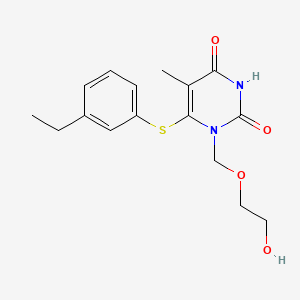
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Ethylheptane (3’-EtHEPT) is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ are the alkyl or aryl groups. 3’-Ethylheptane is a specific type of ether with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is the most common method for preparing ethers, including 3’-Ethylheptane. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydration of Alcohols: This method is used to prepare symmetrical ethers.
Alkoxymercuration-Demercuration of Alkenes: Alkenes react with mercuric trifluoroacetate in the presence of an alcohol to form alkoxy mercurial compounds, which are then reduced with sodium borohydride (NaBH_4) to yield ethers.
Industrial Production Methods
Industrial production of ethers like 3’-Ethylheptane typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The process is optimized to minimize side reactions and maximize the production of the desired ether.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethers can undergo oxidation reactions, forming peroxides.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxygen (O_2) is the primary reagent for the oxidation of ethers.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydride (NaH) are commonly used in substitution reactions.
Major Products
Applications De Recherche Scientifique
3’-Ethylheptane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Ethers like 3’-Ethylheptane are used in the extraction and purification of biological compounds.
Medicine: Ethers are used in the formulation of pharmaceuticals and as anesthetics.
Industry: Ethers are used as solvents in the production of paints, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3’-Ethylheptane involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether group can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Ether: A common ether used as a solvent and anesthetic.
Methyl Tert-Butyl Ether (MTBE): Used as a fuel additive to increase octane rating.
Ethyl Methyl Ether: Used as a solvent in organic synthesis
Uniqueness
3’-Ethylheptane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties compared to other ethers. Its specific structure allows for unique interactions in chemical reactions and applications in various fields .
Propriétés
Numéro CAS |
137897-65-5 |
|---|---|
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21) |
Clé InChI |
SFEDJTBLPUXZCL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



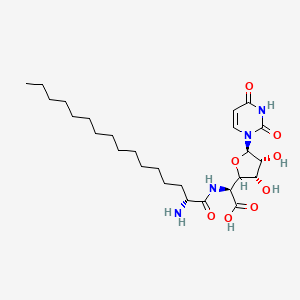
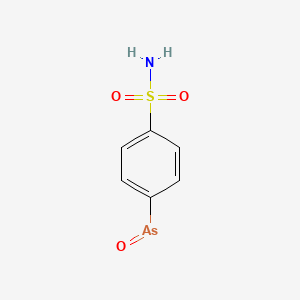

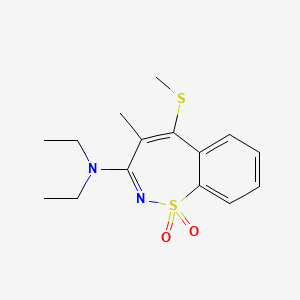


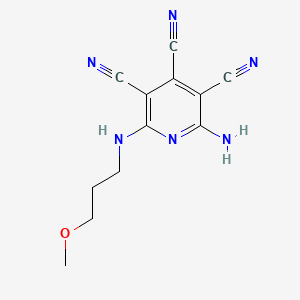
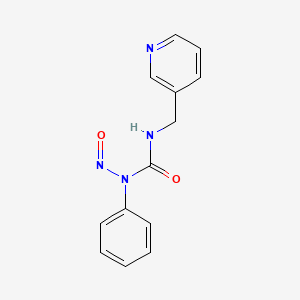
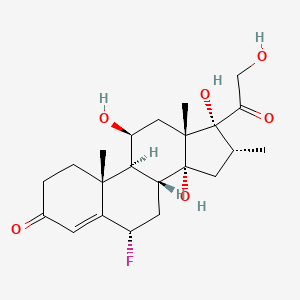
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
